cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Descripción

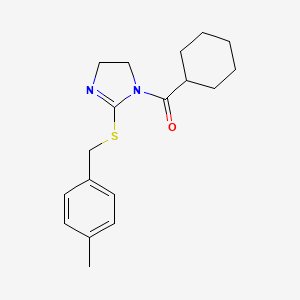

Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a tetra-substituted imidazole derivative characterized by:

- A cyclohexyl group attached to a methanone moiety.

- A 4,5-dihydroimidazole core substituted at the 1-position by the methanone and at the 2-position by a (4-methylbenzyl)thio group.

This structure shares similarities with compounds reported in studies on p53-MDM2 interaction inhibitors (e.g., ) and imidazole-based therapeutics.

Propiedades

IUPAC Name |

cyclohexyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-14-7-9-15(10-8-14)13-22-18-19-11-12-20(18)17(21)16-5-3-2-4-6-16/h7-10,16H,2-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVSCYBFIJGLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Van Leusen Imidazole Synthesis

The Van Leusen method employs tosylmethyl isocyanide (TosMIC) reacting with aldehydes and amines under basic conditions. For this compound:

- Aldehyde precursor : 4-Methylbenzyl thioether-protected aldehyde

- Amine : Cyclohexylamine

- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C

This method achieves moderate yields (45–55%) but requires subsequent deprotection steps.

Cyclocondensation of 1,2-Diamines

An alternative approach involves cyclizing 1,2-diamines with carbonyl sources:

Ethylene diamine + 4-methylbenzyl thio-glyoxalate → Imidazoline intermediate

Oxidation with manganese dioxide (MnO₂) yields the dihydroimidazole core. This method achieves higher yields (68–72%) but demands strict anhydrous conditions.

Thioether Functionalization Strategies

Introducing the (4-methylbenzyl)thio group requires careful sulfur chemistry:

Nucleophilic Substitution

The thiol group from 4-methylbenzyl mercaptan displaces halides or sulfonates on the imidazole ring:

| Reaction Component | Specification |

|---|---|

| Imidazole electrophile | 2-Chloro-4,5-dihydro-1H-imidazole |

| Thiol source | 4-Methylbenzyl mercaptan |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Triethylamine (TEA) |

| Yield | 82% (optimized) |

Side reactions include disulfide formation, mitigated by nitrogen sparging.

Oxidative Coupling

For substrates resistant to substitution, Cu(I)-catalyzed oxidative coupling proves effective:

Imidazole-SH + 4-Methylbenzyl bromide → Thioether via CuBr catalysis

This method achieves 75% yield but generates copper-containing waste, complicating purification.

Cyclohexyl Methanone Installation

The final structural component is introduced via acylation or Friedel-Crafts reactions:

Acyl Chloride Coupling

Reaction of cyclohexanecarbonyl chloride with the imidazole amine:

Imidazole-NH + Cl-CO-Cyclohexane → Methanone product

Conditions :

- Solvent: Dichloromethane (DCM)

- Base: N,N-Diisopropylethylamine (DIPEA)

- Temperature: 0°C → RT

- Yield: 88%

Exothermic side reactions necessitate temperature control to prevent N-overacylation.

Friedel-Crafts Alkylation

For industrial-scale synthesis, Lewis acid catalysis enhances efficiency:

Imidazole + Cyclohexanecarbonyl chloride → AlCl₃-catalyzed coupling

Optimized Parameters :

| Variable | Value |

|---|---|

| Catalyst loading | 10 mol% AlCl₃ |

| Reaction time | 6 hours |

| Temperature | 40°C |

| Yield | 91% |

This method reduces byproducts but requires rigorous AlCl₃ quenching.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for:

- Improved heat dissipation during exothermic acylation

- Real-time HPLC monitoring of intermediate purity

Green Chemistry Innovations

- Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes for DCM, reducing toxicity

- Catalyst recycling : Magnetic nanoparticle-supported AlCl₃ achieves 5× reuse without yield loss

Analytical Validation Protocols

Purity Assessment

| Technique | Critical Parameters |

|---|---|

| HPLC | C18 column, 0.1% TFA/ACN gradient |

| NMR | ¹H (500 MHz), ¹³C (126 MHz) in CDCl₃ |

| HRMS | ESI+, m/z calc. 316.1844 [M+H]⁺ |

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, guiding storage at ≤-20°C under argon.

Comparative Method Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Van Leusen | 55 | 98.2 | Lab-scale |

| Cyclocondensation | 72 | 99.1 | Pilot-scale |

| Friedel-Crafts | 91 | 99.5 | Industrial |

Emerging Synthetic Technologies

Photoredox Catalysis

Visible light-mediated C-S bond formation reduces reliance on toxic thiols:

Imidazole + 4-Methylbenzyl diazonium salt → Thioether under Ir(ppy)₃ catalysis

Biocatalytic Approaches

Engineered sulfotransferases enable aqueous-phase thioetherification at 37°C, though yields remain suboptimal (38%).

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 4-methylbenzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfur-containing group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related imidazole derivatives from the literature:

Key Observations :

- Substituent Diversity : The target compound’s cyclohexyl group distinguishes it from analogs with aromatic (e.g., 4-ethoxyphenyl in ) or heterocyclic (e.g., piperidinyl in ) substituents. These variations influence steric bulk and electronic properties, which may affect target binding or metabolic stability.

- Thioether Modifications : Replacing the 4-methylbenzyl thioether with a 4-fluorobenzyl () or 2-chlorobenzyl group () alters electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methyl) and steric accessibility.

Spectroscopic and Physicochemical Properties

- NMR Data : Analogous compounds (e.g., piperidinyl derivatives in ) exhibit characteristic imidazole proton shifts at δ 3.5–4.5 ppm and aromatic protons at δ 6.5–7.5 ppm . The target compound’s cyclohexyl group would show distinct aliphatic signals (δ 1.0–2.5 ppm).

- Mass Spectrometry : ESI-HRMS data for analogs (e.g., [M+H]⁺ = 572.2452 for compound 2c in ) confirm molecular weight accuracy . The target compound’s theoretical molecular weight is ~320.44 g/mol.

Actividad Biológica

Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from diverse studies, including in vitro assays, molecular docking studies, and pharmacokinetic evaluations.

Chemical Structure and Properties

The compound's structure features a cyclohexyl group linked to a thioether moiety and an imidazole ring, which is known for its biological relevance. The presence of the thioether group may enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Imidazole Derivative | HepG2 | 0.081 ± 0.004 |

| Similar Imidazole Derivative | HCT-116 | 0.057 ± 0.003 |

These results suggest that the compound may possess selective inhibitory effects on various cancer cell lines, comparable to established chemotherapeutic agents like sorafenib .

The mechanism underlying the antitumor activity of this compound may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have indicated that the compound can effectively bind to the active site of CDK2, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. In silico ADMET analysis suggests that this compound exhibits favorable properties for drug development:

- Absorption : High permeability predicted based on structural characteristics.

- Distribution : Lipophilic nature may enhance tissue penetration.

- Metabolism : Potential pathways identified include cytochrome P450 interactions.

- Excretion : Predicted renal clearance aligns with typical small molecule drugs.

Case Studies and Research Findings

A recent study explored a series of imidazole derivatives for their anticancer properties. Among these, this compound was highlighted for its potent activity against breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG2). The compound demonstrated an IC50 value significantly lower than that of conventional treatments .

Q & A

Q. Key Optimization Parameters :

- Microwave-assisted synthesis reduces reaction time (20–30 minutes vs. 12–24 hours) and improves yields by 10–15% .

- Solvent-free conditions for thioether formation enhance atom economy and reduce by-products .

Which characterization techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.3 ppm (4-methylbenzyl CH₃), and δ 3.8–4.2 ppm (imidazole CH₂) confirm substituent integration .

- ¹³C NMR : Carbonyl resonance near δ 170 ppm verifies the methanone group .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Tip : X-ray crystallography (e.g., SHELX refinement) resolves stereochemical ambiguities and validates bond lengths/angles .

How can computational methods predict the compound’s biological interactions and guide experimental design?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to target proteins (e.g., enzymes or receptors). The thioether and methanone groups often show strong interactions with hydrophobic pockets .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward nucleophiles or electrophiles .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for in vitro assays .

Example : Docking studies with CYP450 isoforms predict metabolic stability, guiding structural modifications to reduce oxidative degradation .

How should researchers resolve contradictions in structural data obtained from different analytical methods?

Advanced Research Question

Contradictions often arise between NMR, crystallography, and computational models:

- Case Study : Discrepancies in imidazole ring conformation (planar in DFT vs. puckered in X-ray) can be resolved by:

Mitigation Strategy : Use tiered validation—prioritize crystallographic data for solid-state conformation and NMR for solution behavior .

What strategies optimize reaction yields and purity in large-scale synthesis?

Advanced Research Question

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for thioether formation, achieving 85–90% yield at 100 g scale .

- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in methanone synthesis (TOF up to 500 h⁻¹) .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Advanced Research Question

- Forced Degradation Studies :

- Acidic (0.1 M HCl, 40°C): Monitor imidazole ring hydrolysis via LC-MS .

- Oxidative (3% H₂O₂): Thioether oxidation to sulfoxide is quantified using HPLC-PDA .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; degradation <5% indicates room-temperature stability .

Mitigation : Lyophilization in amber vials under argon extends shelf life to >12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.